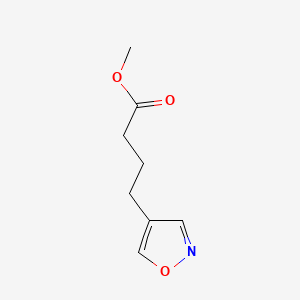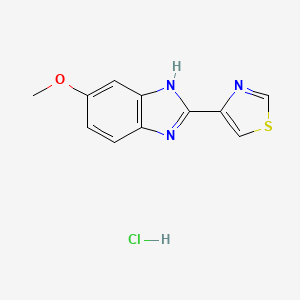
(R)-1-(3,4-Dimethoxyphenyl)-2-(tosyloxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3,4-Dimethoxyphenyl)-2-(tosyloxy)ethanol is an organic compound that features a phenyl ring substituted with two methoxy groups and a tosyloxy group attached to an ethanol backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,4-Dimethoxyphenyl)-2-(tosyloxy)ethanol typically involves the monotosylation of a 1,2-diol. The general procedure includes the following steps :
- Dissolve the diol in dichloromethane (DCM).
- Add pyridine to the solution at 0°C.
- Introduce p-toluenesulfonyl chloride to the mixture.
- Stir the reaction mixture for 3-4 hours at 0°C.
This method ensures the selective tosylation of one hydroxyl group, yielding the desired product.
Industrial Production Methods
While specific industrial production methods for ®-1-(3,4-Dimethoxyphenyl)-2-(tosyloxy)ethanol are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(3,4-Dimethoxyphenyl)-2-(tosyloxy)ethanol can undergo various chemical reactions, including:
Substitution Reactions: The tosyloxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction Reactions: The compound can be reduced to remove the tosyloxy group or to convert the phenyl ring to a cyclohexyl ring.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., sodium azide, potassium thiolate) in polar aprotic solvents.
Oxidation: PCC or DMP in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Major Products
Substitution: Corresponding substituted products (e.g., azides, thiols).
Oxidation: Ketones or aldehydes.
Reduction: De-tosylated alcohols or cyclohexyl derivatives.
Applications De Recherche Scientifique
®-1-(3,4-Dimethoxyphenyl)-2-(tosyloxy)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-1-(3,4-Dimethoxyphenyl)-2-(tosyloxy)ethanol depends on its specific application. In substitution reactions, the tosyloxy group acts as a good leaving group, facilitating nucleophilic attack. In biological systems, its interactions with molecular targets and pathways would depend on its structural features and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(3,4-Dimethoxyphenyl)-2-hydroxyethanol: Lacks the tosyloxy group, making it less reactive in substitution reactions.
®-1-(3,4-Dimethoxyphenyl)-2-chloroethanol: Contains a chloro group instead of a tosyloxy group, leading to different reactivity and applications.
Uniqueness
®-1-(3,4-Dimethoxyphenyl)-2-(tosyloxy)ethanol is unique due to the presence of both methoxy and tosyloxy groups, which confer distinct reactivity and potential for diverse chemical transformations.
Propriétés
IUPAC Name |
[(2R)-2-(3,4-dimethoxyphenyl)-2-hydroxyethyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6S/c1-12-4-7-14(8-5-12)24(19,20)23-11-15(18)13-6-9-16(21-2)17(10-13)22-3/h4-10,15,18H,11H2,1-3H3/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMDPFKZWGKXAY-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C2=CC(=C(C=C2)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C2=CC(=C(C=C2)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Methanesulfonyl)phenyl]-1H-benzimidazole](/img/structure/B589615.png)




